molecular formula C10H10Cl2O2 B14388110 Benzyl 2,3-dichloropropanoate CAS No. 89923-70-6

Benzyl 2,3-dichloropropanoate

Cat. No.: B14388110
CAS No.: 89923-70-6
M. Wt: 233.09 g/mol
InChI Key: NMSHRNZAVPLZOK-UHFFFAOYSA-N
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Description

Benzyl 2,3-dichloropropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2,3-dichloropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-dichloropropanoate typically involves the esterification of 2,3-dichloropropanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3-dichloropropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the 2,3-dichloropropanoate moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl 2,3-dichloropropanoates.

    Oxidation: Benzyl alcohol or benzaldehyde.

    Reduction: Benzyl 2,3-dichloropropanol.

Scientific Research Applications

Chemistry: Benzyl 2,3-dichloropropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and resins. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of Benzyl 2,3-dichloropropanoate in chemical reactions typically involves the activation of the ester and benzyl groups. The ester group can undergo hydrolysis or reduction, while the benzyl group can participate in oxidation or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the ester group.

    2,3-Dichloropropanoic Acid: The parent acid of Benzyl 2,3-dichloropropanoate.

    Benzyl Alcohol: Similar in structure but lacks the dichloropropanoate moiety.

Uniqueness: this compound is unique due to the presence of both a benzyl group and a 2,3-dichloropropanoate moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

89923-70-6

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

benzyl 2,3-dichloropropanoate

InChI

InChI=1S/C10H10Cl2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

NMSHRNZAVPLZOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCl)Cl

Origin of Product

United States

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